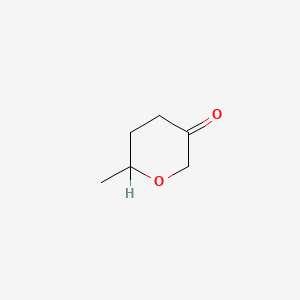
rac-(2R,3S)-2-ethyl-1-methylpyrrolidine-3-carboxylic acid hydrochloride, trans
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(2R,3S)-2-ethyl-1-methylpyrrolidine-3-carboxylic acid hydrochloride, trans, is a chiral compound consisting of a pyrrolidine ring substituted with an ethyl group and a methyl group, along with a carboxylic acid functional group. The hydrochloride form enhances its solubility in water, making it more accessible for various applications. This compound's unique configuration includes both (2R,3S) enantiomers, making it a racemic mixture. The stereochemistry significantly influences its reactivity and interactions in biological systems.
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of rac-(2R,3S)-2-ethyl-1-methylpyrrolidine-3-carboxylic acid hydrochloride typically involves multi-step organic reactions. A common approach might start with the synthesis of the pyrrolidine ring via cyclization reactions involving amines and ketones. Subsequent steps would include the introduction of ethyl and methyl groups through alkylation reactions. The carboxylic acid group can be introduced through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide under controlled conditions.
Industrial Production Methods: : Industrially, this compound can be produced in bulk by optimizing the reaction conditions for maximum yield and purity. Catalysts and solvents play crucial roles in scaling up the synthesis. The final product is often purified through crystallization or chromatography techniques to obtain the hydrochloride salt form.
化学反応の分析
Types of Reactions
Oxidation: : The carboxylic acid group can undergo further oxidation to form derivatives such as amides or esters, using reagents like thionyl chloride or sulfuric acid.
Reduction: : The pyrrolidine ring can undergo reduction reactions to alter its hydrogenation state, often using reducing agents like lithium aluminum hydride.
Substitution: : Halogenation reactions can occur at the ethyl or methyl positions, utilizing reagents such as halogens in the presence of catalysts.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Lithium aluminum hydride.
Substitution: : Halogens (chlorine, bromine) with catalysts like iron or aluminum chloride.
Major Products
Amides, esters (from oxidation of the carboxylic acid).
Reduced forms of the pyrrolidine ring.
Halogenated derivatives.
科学的研究の応用
rac-(2R,3S)-2-ethyl-1-methylpyrrolidine-3-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: : Used as a chiral building block in asymmetric synthesis, aiding in the creation of enantiomerically pure compounds.
Biology: : Investigated for its interactions with biological molecules, such as proteins and enzymes, providing insights into stereospecific binding and activity.
Medicine: : Explored for its potential as a pharmaceutical intermediate in drug development, particularly for compounds requiring specific stereochemistry.
Industry: : Utilized in the production of specialty chemicals and materials, where chiral purity is crucial for functionality.
作用機序
The mechanism by which rac-(2R,3S)-2-ethyl-1-methylpyrrolidine-3-carboxylic acid hydrochloride exerts its effects largely depends on its interaction with molecular targets such as enzymes or receptors. Its chiral centers allow for specific binding to active sites, potentially inhibiting or activating biological pathways. The hydrochloride form enhances its solubility, facilitating its use in aqueous environments, which is essential for biological applications.
類似化合物との比較
Similar Compounds
2-ethylpyrrolidine-3-carboxylic acid: : Lacks the methyl group, leading to different reactivity and stereochemistry.
1-methylpyrrolidine-3-carboxylic acid: : Lacks the ethyl group, affecting its physical and chemical properties.
2-methylpyrrolidine-3-carboxylic acid: : Substitution pattern differs, influencing its reactivity and applications.
Uniqueness: : The combination of ethyl and methyl substitutions, along with the carboxylic acid group, gives rac-(2R,3S)-2-ethyl-1-methylpyrrolidine-3-carboxylic acid hydrochloride unique stereochemistry, making it particularly valuable for applications requiring specific chiral interactions. Its dual-substitution pattern allows for versatile reactivity, making it a useful intermediate in various chemical and biological syntheses.
特性
CAS番号 |
2307772-71-8 |
|---|---|
分子式 |
C8H16ClNO2 |
分子量 |
193.7 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



